molecular formula C5H8O5 B1200554 L-Arabino-1,5-lactone

L-Arabino-1,5-lactone

Cat. No. B1200554
M. Wt: 148.11 g/mol
InChI Key: XXBSUZSONOQQGK-YVZJFKFKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Arabino-1,5-lactone is a delta-lactone.

Scientific Research Applications

Ecotoxicological Effects of Macrocyclic Lactones

L-Arabino-1,5-lactone belongs to the family of macrocyclic lactones, which are widely used in veterinary medicine and agriculture. Their environmental impact has become a topic of significant interest. A comprehensive review on the acute and chronic ecotoxicological effects of macrocyclic lactones, especially on invertebrates in terrestrial and aquatic environments, underscores the substances' high concern. This concern is particularly relevant for larval instars of invertebrates. The review also highlights the varying susceptibility across life cycle stages and the potential mitigation of impacts through strategic application timing (Lumaret et al., 2012).

Anti-Cancer Potential of Sesquiterpene Lactones

Sesquiterpene lactones, a class of compounds to which L-Arabino-1,5-lactone is structurally related, have garnered interest for their anti-cancer properties. Reviews of the anti-cancer potential of these compounds underscore their ability to inhibit inflammatory responses, prevent metastasis, and induce apoptosis. The molecular mechanisms involve interactions with cell signaling pathways, highlighting their potential in cancer chemotherapy and chemoprevention (Zhang et al., 2005; Merfort, 2011).

Biotechnological Applications

Laccases, enzymes that oxidize a variety of substrates including phenolic and non-phenolic lignin compounds, have wide-ranging applications in biotechnology. Their use spans the detoxification of industrial effluents, medical diagnostics, and bioremediation of pollutants. These enzymes are also utilized in manufacturing anti-cancer drugs and cosmetic products, showcasing the versatile applications of enzyme-based technologies in various industrial fields (Couto & Herrera, 2006).

Pharmacological Research on Ligusticum chuanxiong Hort

Ligusticum chuanxiong Hort, a medicinal plant, contains phthalide lactones, a category that includes L-Arabino-1,5-lactone. Extensive research over the past decade has highlighted the medicinal potential of this plant, particularly in cardiovascular and cerebrovascular effects, antioxidation, neuroprotection, and anti-inflammatory activities. The pharmacological studies support the therapeutic potential of this plant and its constituents in various treatments (Xia Ran et al., 2011).

properties

Product Name

L-Arabino-1,5-lactone

Molecular Formula

C5H8O5

Molecular Weight

148.11 g/mol

IUPAC Name

(3R,4S,5S)-3,4,5-trihydroxyoxan-2-one

InChI

InChI=1S/C5H8O5/c6-2-1-10-5(9)4(8)3(2)7/h2-4,6-8H,1H2/t2-,3-,4+/m0/s1

InChI Key

XXBSUZSONOQQGK-YVZJFKFKSA-N

Isomeric SMILES

C1[C@@H]([C@@H]([C@H](C(=O)O1)O)O)O

Canonical SMILES

C1C(C(C(C(=O)O1)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Arabino-1,5-lactone
Reactant of Route 2
L-Arabino-1,5-lactone
Reactant of Route 3
L-Arabino-1,5-lactone
Reactant of Route 4
L-Arabino-1,5-lactone
Reactant of Route 5
Reactant of Route 5
L-Arabino-1,5-lactone
Reactant of Route 6
Reactant of Route 6
L-Arabino-1,5-lactone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.